2-{2-[(dimethylsulfamoyl)amino]ethyl}-6-(1H-indol-1-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-{2-[(dimethylsulfamoyl)amino]ethyl}-6-(1H-indol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features both indole and pyridazinone moieties. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . The presence of the indole nucleus in this compound suggests potential pharmacological applications.
Preparation Methods
The synthesis of indole derivatives, including 2-{2-[(dimethylsulfamoyl)amino]ethyl}-6-(1H-indol-1-yl)-2,3-dihydropyridazin-3-one, often involves multi-step reactions. Common synthetic routes include:
Sonogashira Reaction: This method involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst.
Electrophilic Substitution: Indole derivatives can be synthesized through electrophilic substitution reactions due to the high electron density of the indole ring.
Industrial production methods typically involve optimizing these reactions for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-{2-[(dimethylsulfamoyl)amino]ethyl}-6-(1H-indol-1-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the indole ring.
Common reagents include palladium catalysts for coupling reactions and strong oxidizing or reducing agents for redox reactions. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action for 2-{2-[(dimethylsulfamoyl)amino]ethyl}-6-(1H-indol-1-yl)-2,3-dihydropyridazin-3-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The indole nucleus can bind to multiple receptors, influencing various biological pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds include other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-2-carboxylate derivatives: Known for their antiviral properties.
The uniqueness of 2-{2-[(dimethylsulfamoyl)amino]ethyl}-6-(1H-indol-1-yl)-2,3-dihydropyridazin-3-one lies in its combined indole and pyridazinone structure, which may offer distinct pharmacological properties compared to other indole derivatives.
Properties
IUPAC Name |
1-[1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazin-3-yl]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c1-19(2)25(23,24)17-10-12-21-16(22)8-7-15(18-21)20-11-9-13-5-3-4-6-14(13)20/h3-9,11,17H,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOGQWOYGDMYQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCN1C(=O)C=CC(=N1)N2C=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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